Home > Products > Screening Compounds P10306 > 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea - 1396797-99-1

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

Catalog Number: EVT-3089762
CAS Number: 1396797-99-1
Molecular Formula: C23H23FN2O2
Molecular Weight: 378.447
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound serves as a key intermediate in synthesizing new derivatives of 2-(1-(2-flouro-[1,1-biphenyl]-4-yl)ethyl)-6-(substituted phenyl) imidazole[2,1-b][1,3,4]thiadiazole. These derivatives are designed from the parent molecule, flurbiprofen, and are investigated for their anticancer properties .

2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)

    Compound Description: This compound, identified as LK00764, exhibits potent agonist activity towards the Trace Amine-Associated Receptor 1 (TAAR1) . Preclinical studies suggest its potential as a new pharmacotherapy option for schizophrenia and other psychiatric disorders due to its efficacy in schizophrenia-related in vivo tests .

3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine (IV)

    Compound Description: This compound, designated as compound IV, exhibits activity against various species of mycobacteria and different life cycle stages of Trypanosoma cruzi . It also shows significant activity against Leishmania amazonensis .

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    Compound Description: This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel . Due to its promising activity in preclinical rheumatoid arthritis models and favorable safety profiles in Phase 1 clinical trials, it is identified as a potential therapeutic for inflammatory diseases .

    Compound Description: This compound, designated as CHF5074, acts as a novel γ-secretase modulator, potentially beneficial for treating Alzheimer's disease. It effectively reduces brain β-amyloid pathology in a transgenic mouse model without inducing peripheral toxicity .

3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-propen-1-amine derivatives (5a-m)

    Compound Description: These derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, including clinically isolated strains. Their toxicity was also assessed using the V79 cell line .

5-{4-[3-(Aminomethyl)phenyl]piperidine-1-carbonyl}-2-(3'-{4-[3-(aminomethyl)phenyl]piperidine-1-carbonyl}-[1,1'-biphenyl]-3-yl)-2-hydroxy-2H-1,3,2-benzodioxaborol-2-uide

    Compound Description: This compound acts as a potent inhibitor of human β-tryptase, a serine protease involved in various inflammatory and allergic responses. Its inhibitory activity arises from its ability to bridge two active sites within the β-tryptase homotetramer .

1-(2-Aminomethylphenyl)-3-trifluoromethyl-N- [3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602)

    Compound Description: DPC602 is a potent, selective, and orally bioavailable factor Xa inhibitor. It displays sub-nanomolar inhibition constants for factor Xa and exhibits significant selectivity over other serine proteases. DPC602 demonstrates efficacy in a rabbit model of arteriovenous shunt thrombosis .

1-[2-([1,1′-Biphenyl]-4-yl)-2-oxoethyl]-3-methyl-1,4-dihydropyridin-4-iminium bromide

    Compound Description: This compound is a pyridinium bromide salt characterized by its crystal structure and Hirshfeld surface analysis. It exhibits intermolecular interactions like N—H⋯Br hydrogen bonds and C—H⋯π interactions .

    Compound Description: This compound's crystal structure has been determined and reported. The structural information provides insights into its molecular geometry and potential intermolecular interactions .

Poly[diaqua-(μ4-3,3′-di(1H-1,2,4-triazol-1-yl)-[1,1′-biphenyl]-4,4′-dicarboxylate-N:N′:O:O′)cadmium(II)]

    Compound Description: This compound is a cadmium(II) complex. Its crystal structure reveals a polymeric network formed through coordination bonds and intermolecular interactions .

    Compound Description: These compounds were synthesized and characterized for their potential antimicrobial activity . The study describes their synthesis and reports on their effectiveness against various microorganisms.

    Compound Description: This compound, also known as NSC 368390 or DuP-785, is a water-soluble, substituted 4-quinolinecarboxylic acid derivative. It exhibits potent antitumor activity against a range of human solid tumor xenografts in mice, particularly colon carcinomas. Due to its promising preclinical activity, it was selected for further development as a Phase 1 anticancer agent .

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

    Compound Description: Identified through computational docking studies targeting Staphylococcus aureus sortase A, DRC-KS1 demonstrates inhibitory activity against the enzyme, suggesting its potential as an antimicrobial agent .

2-propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carbo

    Compound Description: This compound is a potent and selective angiotensin II (AII) receptor antagonist. It exhibits high affinity for the AT1 receptor and demonstrates efficacy in preclinical models of hypertension. Its development was driven by the need for effective and long-lasting AII receptor antagonists for cardiovascular diseases .

1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

    Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of factor Xa, a key enzyme in the coagulation cascade. Its development stemmed from research on isoxazoline and isoxazole-based factor Xa inhibitors and resulted in a compound with sub-nanomolar potency and desirable pharmacological properties for potential clinical use as an anticoagulant .

(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime

    Compound Description: This compound demonstrates a unique crystalline form, making it particularly suitable for pharmaceutical formulations. It exhibits potential for treating conditions related to oxytocin receptor (OT-R) activity, including preterm labor, and may improve embryo implantation rates during embryo transfer procedures .

    Compound Description: This entry refers to a combination therapy involving two distinct compounds: LAF237, a dipeptidyl peptidase IV inhibitor, and valsartan, an angiotensin II type 1 receptor (AT1R) antagonist. This combination therapy shows promising results in enhancing pancreatic islet morphology and function, suggesting its potential for treating type 2 diabetes mellitus .

3-[3-(4′-Bromo[1,1′-biphenyl]-4-yl)-3-keto-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one (2)

    Compound Description: This compound serves as a starting material for diastereoselective reduction reactions, leading to the formation of diastereomers with varying yields depending on the reducing agent and reaction conditions .

3-(4'-bromo[1,1'-biphenyl-4-yl)-3-(4-bromo-phenyl)-N,N-dimethyl-2-propen-1-amine (BBAP)

    Compound Description: This compound, BBAP, exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv, both in its free form and when encapsulated in liposomes. While liposomal encapsulation doesn’t significantly improve its antimycobacterial activity, it remarkably reduces its cytotoxicity on J774 macrophages .

(E)-1-([1,1′-Biphenyl]-4-yl)-2-(1,3,3-trimethylindolin-2-ylidene)ethanone

    Compound Description: The crystal structure of this compound, characterized by X-ray diffraction analysis, provides insights into its molecular conformation, bond lengths, bond angles, and intermolecular interactions .

N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide

    Compound Description: This compound serves as a versatile building block for synthesizing a diverse range of heterocyclic compounds, some of which exhibit promising antitumor and antimicrobial activities .

2-methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA)

    Compound Description: PBPA is metabolized by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP3A5, and CYP2D6. Its plasma pharmacokinetics is characterized by high inter-individual variability. Interestingly, in vitro studies suggested that the rat might be a better predictor of its clearance than dogs or monkeys, which is consistent with the species differences in MAO-A expression .

2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

    Compound Description: LY293111 is an experimental anti-cancer agent. Metabolic studies in rats revealed that it undergoes extensive metabolism, primarily through glucuronidation. The acyl glucuronide metabolite of LY293111 raised concerns due to its potential to bind irreversibly to plasma proteins, which could contribute to its long half-life and potential for toxicity .

(4-{[(1s,3r)-1-([1,1'-biphényl]-4-ylméthyl)-4-éthoxy-3-méthyl-4-oxobutyl]amino}-4-oxobutanoate)-(n-pentanoyl-n-{[2'-(1h-tétrazol-1-id-5-yl)[1,1'-biphényl]-4-yl]méthyl}-l-valinate) trisodique

    Compound Description: The focus of a patent describing a specific method for its preparation, highlighting its potential pharmaceutical relevance .

6-Aryl-4-(1,1'-biphenyl-4-yl)-Nmethyl-6H-1,3-thiazin-2-amines

    Compound Description: These compounds were synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi. They exhibited moderate to good activity against certain bacterial strains compared to moxifloxacin but were less active against fungi compared to amphotericin B .

(E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one

    Compound Description: The crystal structure of this chalcone derivative, determined using X-ray diffraction, reveals two independent molecules in its asymmetric unit. In the crystal lattice, these molecules interact with each other through hydrogen bonds, forming characteristic ring motifs .

2'-methyl-5-(1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivatives

    Compound Description: These derivatives are identified as p38 kinase inhibitors, highlighting their potential therapeutic application in inflammatory diseases and other conditions where p38 kinase plays a crucial role .

    Compound Description: The crystal structure of this chalcone derivative reveals an E conformation about the central double bond. The crystal packing analysis highlights the presence of weak C—H⋯π interactions, contributing to the overall stability of the crystal lattice .

Heterocyclic Derivatives from 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one

    Compound Description: Several heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, were synthesized using 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one as a key starting material. These derivatives were characterized, and their structural and electronic properties were investigated using computational methods like semi-empirical molecular orbital theory and density functional theory .

7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their in vitro cytotoxic potency against a panel of human cancer cell lines. Structure-activity relationship studies were conducted to understand the impact of structural modifications on their antitumor activity .

    Compound Description: Designed as potential succinate dehydrogenase inhibitors (SDHIs), these compounds exhibit promising antifungal activity against a range of plant pathogenic fungi. Notably, some derivatives showed better activity against Sclerotinia sclerotiorum than the commercial SDHI fungicide bixafen .

(E)-1-([1,1′-Biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one

    Compound Description: The crystal structure of this compound reveals a trans configuration across the central double bond, as evident from the C—C=C—C torsion angle. The molecule exhibits twists and deviations from planarity, suggesting flexibility in its structure .

    Compound Description: These metabolites are formed through the enzymatic activity of γ-glutamyltranspeptidase (GGT) on DPC 423 and its structural analogs, transferring a glutamate moiety from glutathione to the benzylamine group of these compounds. This unusual metabolic pathway highlights the potential for drug-drug interactions and the importance of understanding species differences in drug metabolism [].

Properties

CAS Number

1396797-99-1

Product Name

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea

Molecular Formula

C23H23FN2O2

Molecular Weight

378.447

InChI

InChI=1S/C23H23FN2O2/c1-23(28,16-26-22(27)25-15-17-7-13-21(24)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,28H,15-16H2,1H3,(H2,25,26,27)

InChI Key

IWCMUBJBTHWLAB-UHFFFAOYSA-N

SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.